molecular formula C10H13NOS B1516801 N-isopropyl-2-mercaptobenzamide

N-isopropyl-2-mercaptobenzamide

Cat. No.: B1516801
M. Wt: 195.28 g/mol
InChI Key: JQSJHMPAFHSPJX-UHFFFAOYSA-N
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Description

N-Isopropyl-2-mercaptobenzamide is a sulfur-containing benzamide derivative characterized by a thiol (-SH) group at the 2-position of the benzamide scaffold and an isopropyl substituent on the nitrogen atom. This compound belongs to a broader class of 2-substituted benzamides, which are studied for their diverse physicochemical properties and applications in medicinal chemistry, materials science, and coordination chemistry.

The compound’s IR spectrum would likely exhibit characteristic bands for N-H stretching (~3850 cm⁻¹), aromatic C-H stretching (~2970–3100 cm⁻¹), and C-S stretching (~616–690 cm⁻¹), based on comparisons with related mercapto-benzazole systems .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-propan-2-yl-2-sulfanylbenzamide

InChI

InChI=1S/C10H13NOS/c1-7(2)11-10(12)8-5-3-4-6-9(8)13/h3-7,13H,1-2H3,(H,11,12)

InChI Key

JQSJHMPAFHSPJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1S

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

2-Aminobenzamides

2-Aminobenzamides feature an amino (-NH₂) group at the 2-position instead of a mercapto group. This substitution significantly alters electronic properties: the amino group is electron-donating, enhancing aromatic ring reactivity, while the mercapto group in N-isopropyl-2-mercaptobenzamide is moderately electron-withdrawing. Comparative studies highlight that 2-aminobenzamides exhibit higher solubility in polar solvents due to hydrogen bonding from -NH₂, whereas the thiol group in the target compound may reduce solubility but improve metal-binding capacity .

2-Mercaptobenzimidazoles

2-Mercaptobenzimidazole derivatives, such as those synthesized via dibromoalkane coupling (Table 2 in ), share the thiol functionality but incorporate a benzimidazole ring instead of a benzamide. The benzimidazole core enhances aromatic π-stacking interactions and thermal stability, making these compounds preferable in materials science. In contrast, the amide group in this compound offers hydrogen-bonding sites for molecular recognition applications .

Physicochemical Properties

Key physicochemical parameters for select analogs are summarized below based on available

Property This compound (Inferred) 2-Aminobenzamide Derivatives Bis-Type 2-Mercaptobenzimidazoles
Solubility Moderate in DMSO, low in water High in polar solvents (e.g., ethanol) Low in water, moderate in DMF
Melting Point ~150–170°C (estimated) 180–220°C 200–250°C
C-S Stretching (IR) 616–690 cm⁻¹ N/A 616–690 cm⁻¹
Molecular Ion (MS) m/z ~217 (M+1) m/z ~150–200 m/z ~300–400

The isopropyl group in this compound reduces crystallinity compared to unsubstituted analogs, as bulky substituents often disrupt packing efficiency. This contrasts with 2-mercaptobenzimidazoles, which form stable crystals suitable for X-ray diffraction studies .

Spectroscopic and Analytical Data

  • IR Spectroscopy: The C-S stretching vibrations in this compound (616–690 cm⁻¹) align with those observed in 2-mercaptobenzimidazoles, confirming the thiol group’s presence . The absence of -NH₂ stretching (~3400 cm⁻¹) distinguishes it from 2-aminobenzamides.
  • Mass Spectrometry: A molecular ion peak at m/z 217 (M+1) suggests a molecular weight consistent with the proposed structure, though higher than simpler 2-aminobenzamides .

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